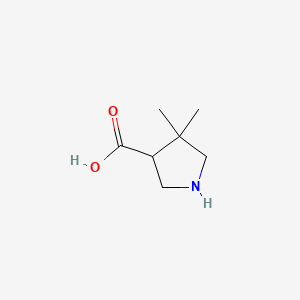

4,4-dimethylpyrrolidine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHOVIXBANHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408359 | |

| Record name | 4,4-dimethylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261896-35-9 | |

| Record name | 4,4-dimethylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4-Dimethylpyrrolidine-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 4,4-dimethylpyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document provides a comprehensive overview of the core synthesis strategies, detailed experimental protocols, and quantitative data to support researchers in the effective production of this target molecule.

Introduction

The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this compound offers a unique three-dimensional architecture that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide outlines a logical and experimentally validated approach to its synthesis.

Core Synthesis Pathway

A viable and efficient synthetic route to this compound proceeds through the key intermediate, N-benzyl-4,4-dimethylpyrrolidin-3-one . This intermediate can be accessed via two primary strategies: the Dieckmann condensation of an appropriate N-substituted amino diester or the direct alkylation of N-benzylpyrrolidin-3-one. Following the formation of the ketone, a Strecker synthesis is employed to introduce the C3-amino and C3-cyano functionalities, which is then followed by hydrolysis to yield the final carboxylic acid. Subsequent deprotection of the nitrogen furnishes the target compound.

Experimental Protocols

Pathway 1: Synthesis via Dieckmann Condensation and Strecker Reaction

This pathway involves the initial construction of the pyrrolidine ring with the desired gem-dimethyl substitution pattern, followed by the introduction and conversion of the C3 functionality.

Step 1: Synthesis of Diethyl 2,2-dimethyl-3-(benzylamino)propanoate

This step involves the synthesis of the acyclic precursor required for the Dieckmann condensation.

Step 2: Synthesis of N-benzyl-4,4-dimethylpyrrolidin-3-one (Dieckmann Condensation)

The intramolecular cyclization of the amino diester is achieved under basic conditions to form the β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target ketone.

-

Methodology: To a solution of sodium ethoxide in a suitable anhydrous solvent such as toluene, diethyl 2,2-dimethyl-3-(benzylamino)propanoate is added dropwise at elevated temperature. The reaction mixture is stirred for several hours to facilitate the intramolecular condensation. Following the completion of the reaction, an acidic workup is performed to hydrolyze the resulting β-keto ester and induce decarboxylation, affording N-benzyl-4,4-dimethylpyrrolidin-3-one. Purification is typically achieved through column chromatography.

Step 3: Synthesis of 3-Amino-N-benzyl-4,4-dimethylpyrrolidine-3-carbonitrile (Strecker Synthesis)

The Strecker synthesis provides an efficient method for the conversion of the ketone to an α-aminonitrile.[1][2][3][4][5]

-

Methodology: N-benzyl-4,4-dimethylpyrrolidin-3-one is treated with an aqueous solution of ammonium chloride and sodium cyanide. The reaction mixture is stirred at room temperature for an extended period (typically 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent and purified.

Step 4: Synthesis of this compound (Hydrolysis and Deprotection)

The final steps involve the hydrolysis of the nitrile to a carboxylic acid and the removal of the N-benzyl protecting group.

-

Methodology: The α-aminonitrile is subjected to acidic hydrolysis, typically by heating in a strong acid such as concentrated hydrochloric acid. This process converts the nitrile group to a carboxylic acid. Following hydrolysis, the N-benzyl group is removed via catalytic hydrogenation. The crude this compound is then purified by recrystallization or ion-exchange chromatography.

Quantitative Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |

| 1 | Diethyl 2,2-dimethyl-3-(benzylamino)propanoate | Diethyl 2,2-dimethylmalonate, Benzylamine | Formaldehyde | 70-80 |

| 2 | N-benzyl-4,4-dimethylpyrrolidin-3-one | Diethyl 2,2-dimethyl-3-(benzylamino)propanoate | Sodium ethoxide, Toluene | 60-70 |

| 3 | 3-Amino-N-benzyl-4,4-dimethylpyrrolidine-3-carbonitrile | N-benzyl-4,4-dimethylpyrrolidin-3-one | NH4Cl, NaCN | 75-85 |

| 4 | This compound | 3-Amino-N-benzyl-4,4-dimethylpyrrolidine-3-carbonitrile | Conc. HCl, H2/Pd-C | 50-60 (over 2 steps) |

Visualizing the Synthesis Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram.

References

physicochemical properties of 4,4-dimethylpyrrolidine-3-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 4,4-dimethylpyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core (CAS No: 261896-35-9). The information presented herein is intended to support research, drug discovery, and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

This compound is an off-white solid organic compound.[1] Its structure, featuring a pyrrolidine ring, a carboxylic acid group, and gem-dimethyl substitution, influences its physical and chemical behavior. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 143.18 g/mol | [1][2][3][4] |

| Appearance | Off-white solid | [1] |

| Boiling Point (Predicted) | 246.2 ± 33.0 °C | [1] |

| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.88 ± 0.40 | [1] |

| LogP (Predicted) | 0.3166 | [2] |

| XlogP (Predicted) | -2.0 | [5] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry, Dark Place | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point provides a measure of a compound's purity and identity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus.[9]

-

Heating: The sample is heated rapidly to establish an approximate melting point, then cooled.[8] A second, careful determination is performed with a slow heating rate (1-2 °C/minute) starting from about 15-20°C below the approximate melting point.[7]

-

Data Recording: The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

Caption: Workflow for Melting Point Determination.

pKa Determination (Acid-Base Titration)

The pKa value is the negative logarithm of the acid dissociation constant and is crucial for understanding the ionization state of a molecule at a given pH.[10] For an amino acid derivative like this compound, titration can reveal the pKa of the carboxylic acid group and the protonated amine.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 N) in a beaker.

-

Titration Setup: Calibrate a pH meter and place the electrode in the solution. Fill a burette with a standardized titrant (e.g., 0.1 M NaOH).[11]

-

Titration Process: Add the titrant in small, precise increments (e.g., 1 mL). After each addition, stir the solution and record the pH.[11]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.[10] The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve).[10] The isoelectric point (pI) can be calculated by averaging the pKa values for the carboxylic acid and the amino group.[12]

Caption: Workflow for pKa Determination via Titration.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Methodology:

-

Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a buffer like PBS at pH 7.4) saturated with n-octanol.[14]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[15]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV or LC-MS.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Aqueous Solubility Determination

Solubility is a critical property that affects a drug's bioavailability.[16] Both kinetic and thermodynamic solubility can be measured.

Methodology (Thermodynamic Shake-Flask):

-

Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS pH 7.4).[16]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[17][18]

-

Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.[17]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV or LC-MS, against a calibration curve.[19]

Logical Relationships and Workflows

The determination of these physicochemical properties follows a logical sequence in early-stage drug discovery, often starting from a synthesized or acquired compound.

Caption: General Experimental Workflow in Drug Discovery.

References

- 1. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. capotchem.cn [capotchem.cn]

- 5. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. southalabama.edu [southalabama.edu]

- 9. westlab.com [westlab.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. scribd.com [scribd.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. enamine.net [enamine.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 4,4-dimethylpyrrolidine-3-carboxylic acid (CAS: 261896-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethylpyrrolidine-3-carboxylic acid is a substituted proline derivative that has garnered attention in medicinal chemistry as a versatile chiral building block. Its rigid pyrrolidine scaffold, coupled with the gem-dimethyl substitution, offers unique conformational constraints that are of interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available scientific and patent literature on this compound, focusing on its chemical properties, synthesis, and applications in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These have been aggregated from various chemical suppliers and computational databases.

| Property | Value | Source |

| CAS Number | 261896-35-9 | ChemScene[1] |

| Molecular Formula | C₇H₁₃NO₂ | ChemScene[1] |

| Molecular Weight | 143.18 g/mol | ChemScene[1] |

| SMILES | CC1(C)CNCC1C(=O)O | Blago Fund[2] |

| InChI | InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | Finetech Industry Limited[3] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | ChemScene[1] |

| logP (predicted) | 0.3166 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Purity | Typically ≥95-97% | ChemScene, Astatech[1][4] |

| Storage Conditions | Room temperature, sealed in dry, dark place | Blago Fund[2] |

Note: Some properties are computationally predicted and may vary from experimental values.

Synthesis and Experimental Protocols

Generalized Synthetic Workflow:

The synthesis of trans-4,4-dimethylpyrrolidine-3-carboxylic acid can be conceptualized as a multi-step process, likely involving the formation of a substituted pyrrolidine ring followed by functional group manipulations. A plausible, though generalized, workflow is depicted below.

A generalized synthetic workflow for this compound.

Experimental Details from Patent Literature (Illustrative):

Patent WO2000015611A1 describes the preparation of l-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid ethyl ester, an intermediate.[5] This is achieved through a reaction sequence that provides the core scaffold. The final deprotection and hydrolysis steps to yield the title compound are also mentioned. The synthesis of the trans-4,4-dimethylpyrrolidine-3-carboxylic acid resulted in a product with a melting point of 282-286°C.[6]

Applications in Drug Discovery and Biological Activity

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Neurological Disorders

Patent literature suggests a potential role for this compound in the context of neurological disorders. Specifically, trans-4,4-dimethylpyrrolidine-3-carboxylic acid has been evaluated in a [³H]gabapentin binding assay, which is relevant for conditions such as epilepsy, pain, and anxiety.[5][6] The binding affinity to the α2δ subunit of voltage-gated calcium channels is a key indicator of potential therapeutic efficacy in this area.

Hepatitis B Virus (HBV) Infection

The compound has been utilized as a starting material in the synthesis of xanthone derivatives for the treatment and prophylaxis of Hepatitis B virus disease, as detailed in patent WO2017202798A1.[7] In this context, the pyrrolidine moiety serves as a scaffold for the elaboration of more complex structures designed to interact with viral targets.

sGC Stimulation

Patent EP 3194382 B1 describes the use of this compound in the synthesis of pyrazole derivatives that act as soluble guanylate cyclase (sGC) stimulators.[8] sGC is a key enzyme in the nitric oxide signaling pathway, and its stimulation can lead to vasodilation and other physiological effects relevant to cardiovascular diseases. The patent provides ¹H-NMR data for a final compound incorporating the this compound moiety.[8]

Signaling Pathway: sGC Stimulation

The diagram below illustrates the role of sGC stimulators in the nitric oxide signaling pathway.

The role of sGC stimulators in the nitric oxide signaling pathway.

Conclusion

This compound is a chiral building block with demonstrated utility in the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders, viral infections, and cardiovascular diseases. While detailed experimental protocols and in-depth biological studies on the compound itself are limited in the public domain, the existing patent literature highlights its potential for the development of novel pharmaceuticals. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. netascientific.com [netascientific.com]

- 5. WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids - Google Patents [patents.google.com]

- 6. DE69921340T2 - BRANCHED ALKYLPYRROLIDIN-3-CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 7. WO2017202798A1 - Xanthone derivatives for the treatment and prophylaxis of hepatitis b virus disease - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4,4-dimethylpyrrolidine-3-carboxylic acid. Given the limited availability of public experimental data for this specific molecule, this document presents a plausible synthetic route and the expected spectroscopic data based on established principles of organic chemistry. This guide is intended to serve as a practical framework for the synthesis, purification, and structural confirmation of this compound and analogous compounds.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound is proposed, commencing from ethyl 2-cyano-3,3-dimethylbutanoate. This multi-step synthesis involves a reductive cyclization followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of Diethyl 4,4-dimethylpyrrolidine-2,3-dicarboxylate

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl 2-cyano-3,3-dimethylbutanoate (1 equivalent), ethanol (10 volumes), and Raney nickel (approximately 10% by weight of the starting material).

-

Reaction Conditions: The flask is connected to a hydrogen gas supply and the reaction mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the Raney nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure diethyl 4,4-dimethylpyrrolidine-2,3-dicarboxylate.

Experimental Protocol: Hydrolysis to this compound

-

Reaction Setup: The purified diethyl 4,4-dimethylpyrrolidine-2,3-dicarboxylate (1 equivalent) is dissolved in a mixture of ethanol (5 volumes) and water (5 volumes) in a 100 mL round-bottom flask.

-

Reaction Conditions: Sodium hydroxide (2.2 equivalents) is added to the solution, and the mixture is heated to reflux for 4 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data from various spectroscopic techniques for the confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.45 | d, J = 12.5 Hz | 1H | H-5a |

| 3.28 | d, J = 12.5 Hz | 1H | H-5b |

| 3.15 | s | 2H | H-2 |

| 2.85 | s | 1H | H-3 |

| 1.15 | s | 3H | C(4)-CH₃ |

| 1.10 | s | 3H | C(4)-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C=O |

| 60.2 | C-5 |

| 55.8 | C-2 |

| 48.7 | C-3 |

| 40.1 | C-4 |

| 25.4 | C(4)-CH₃ |

| 24.9 | C(4)-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3300 | Broad | O-H stretch (carboxylic acid) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (carboxylic acid) |

| 1470, 1380 | Medium | C-H bend (gem-dimethyl) |

| 1250 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Ion |

| 144.1025 | [M+H]⁺ |

| 126.0919 | [M+H - H₂O]⁺ |

| 98.0969 | [M+H - COOH]⁺ |

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical process of structure elucidation.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical workflow for the structure elucidation process.

4,4-dimethylpyrrolidine-3-carboxylic acid chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 4,4-dimethylpyrrolidine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide also explores its application as a building block in the development of targeted protein degraders.

Chemical Structure and Identification

This compound is a substituted proline analog. The core structure consists of a five-membered pyrrolidine ring with two methyl groups at the 4-position and a carboxylic acid group at the 3-position.

Systematic Name: this compound[1] Synonyms: 4,4-Dimethyl-1H-pyrrolidine-3-carboxylic acid[1] CAS Number: 261896-35-9[1][2][3] Molecular Formula: C₇H₁₃NO₂[1][4] Molecular Weight: 143.18 g/mol [1][4]

The canonical SMILES representation of the molecule is CC1(C)CNCC1C(=O)O.[3]

Physicochemical and Predicted Properties

A summary of the key physicochemical and computationally predicted properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate or a fragment in drug design, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Appearance | Off-white solid / white crystalline powder | [2][5] |

| Boiling Point | 246.2 ± 33.0 °C (Predicted) | [5] |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.88 ± 0.40 (Predicted) | [5] |

| LogP | 0.3166 | [1] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Temperature | Room temperature, sealed in a dry, dark place | [1][2][5] |

Synthesis and Experimental Protocols

General Experimental Protocol: Asymmetric Michael Addition for Pyrrolidine-3-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of pyrrolidine-3-carboxylic acid derivatives, which can be adapted for the synthesis of this compound.

Step 1: Michael Addition The core of the synthesis involves the Michael addition of a nitroalkane to a 4-substituted-4-oxo-2-enoate, catalyzed by an organocatalyst.[6]

-

Reactants: A 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane (e.g., nitromethane).

-

Catalyst: A chiral organocatalyst, such as a diarylprolinol silyl ether, is often used to induce stereoselectivity.

-

Solvent: The reaction is typically carried out in an organic solvent like toluene or chloroform.

-

Procedure: The enone, nitroalkane, and catalyst are stirred in the solvent at a controlled temperature (e.g., room temperature) for a specified period (e.g., 48 hours) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[6]

Step 2: Reductive Cyclization and Hydrolysis The product from the Michael addition is then subjected to reductive cyclization to form the pyrrolidine ring, followed by hydrolysis of the ester to yield the carboxylic acid.

-

Reduction: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium or nickel catalyst).

-

Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

Protecting Group Strategy: In many synthetic routes involving amino acids, protecting groups are essential. The secondary amine of the pyrrolidine ring is often protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. These protecting groups can be added before the key reaction steps and removed at a later stage.

Application in Drug Development: A Building Block for PROTACs

This compound and its derivatives are valuable building blocks in the field of targeted protein degradation. Specifically, they can be incorporated into Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyrrolidine scaffold of this compound can be a key component of the linker or even part of the E3 ligase ligand in a PROTAC molecule. Its rigid structure can help to correctly orient the two ends of the PROTAC for efficient ternary complex formation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PROTAC molecule.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 5. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

The Biological Landscape of 4,4-Dimethylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the biological activity of the broader class of pyrrolidine-3-carboxylic acid derivatives due to the limited publicly available information specifically on the biological activity of 4,4-dimethylpyrrolidine-3-carboxylic acid derivatives. The principles, experimental protocols, and signaling pathways discussed herein are based on studies of structurally related compounds and are intended to provide a foundational understanding for research and development involving the 4,4-dimethyl subclass.

Introduction

The pyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its rigid, five-membered ring system allows for the precise stereochemical presentation of substituents, making it an attractive core for targeting various enzymes and receptors. While specific data on the 4,4-dimethyl substituted derivatives are scarce in the public domain, the broader class of pyrrolidine-3-carboxylic acid derivatives has been extensively investigated, revealing significant potential in several therapeutic areas. This guide summarizes the key biological activities, experimental methodologies, and relevant signaling pathways associated with this class of compounds.

Key Biological Activities

The primary area where pyrrolidine-3-carboxylic acid derivatives have demonstrated significant and well-documented biological activity is as endothelin receptor antagonists .

Endothelin Receptor Antagonism

Endothelin (ET) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation. There are two main endothelin receptor subtypes: ETA and ETB. Antagonism of these receptors, particularly ETA, has been a key strategy in the development of therapies for pulmonary arterial hypertension and other cardiovascular diseases.

A series of 2,4-diaryl substituted pyrrolidine-3-carboxylic acids have been identified as potent and selective endothelin receptor antagonists. Modifications to the substituents on the pyrrolidine ring and the side chain attached to the ring nitrogen have been shown to modulate both potency and selectivity for the ETA versus the ETB receptor. For instance, the replacement of a dialkylacetamide side chain with a 2,6-dialkylacetanilide can invert the selectivity from ETA to ETB.

While specific quantitative data for this compound derivatives as endothelin antagonists is not available in the reviewed literature, the established structure-activity relationships (SAR) for this class of compounds suggest that the 4,4-dimethyl substitution would likely influence the conformational rigidity of the pyrrolidine ring, which in turn could impact receptor binding and selectivity. Further investigation into this specific substitution pattern is warranted to explore its potential effects on endothelin receptor antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of pyrrolidine-3-carboxylic acid derivatives as endothelin receptor antagonists.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the ETA and ETB receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors.

-

Radioligand: [125I]ET-1.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% bovine serum albumin (BSA).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific binding control: 1 µM unlabeled ET-1.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes (2-10 µg of protein), [125I]ET-1 (final concentration ~25 pM), and either assay buffer (for total binding), unlabeled ET-1 (for non-specific binding), or the test compound at various concentrations.

-

Incubate the mixture at 25°C for 2-4 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding as the difference between total and non-specific binding.

-

Determine the IC50 values (the concentration of test compound that inhibits 50% of specific [125I]ET-1 binding) by non-linear regression analysis.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Endothelin Receptor Antagonism (Calcium Mobilization)

Objective: To determine the functional antagonist activity (IC50) of test compounds by measuring their ability to inhibit ET-1-induced intracellular calcium mobilization.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing either the human ETA or ETB receptor.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

ET-1.

-

Test compounds.

-

A fluorescence plate reader capable of kinetic measurements.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a pre-determined concentration of ET-1 (typically the EC80 concentration).

-

Immediately measure the change in fluorescence intensity over time using the fluorescence plate reader.

-

The antagonist effect is measured as the inhibition of the ET-1-induced calcium signal.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the endothelin signaling pathway and a general workflow for the discovery of endothelin receptor antagonists.

Caption: Simplified Endothelin Signaling Pathway.

Caption: General Drug Discovery Workflow for Endothelin Antagonists.

Conclusion

While the biological activity of this compound derivatives remains an underexplored area in publicly accessible scientific literature, the broader class of pyrrolidine-3-carboxylic acids has proven to be a rich source of potent and selective endothelin receptor antagonists. The established SAR for this class provides a strong rationale for the synthesis and evaluation of 4,4-dimethyl substituted analogs. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating such investigations. Further research into this specific subclass is encouraged to fully elucidate its therapeutic potential.

In-depth Technical Guide: 4,4-dimethylpyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,4-dimethylpyrrolidine-3-carboxylic acid is a substituted proline analog that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, gem-dimethyl substituted pyrrolidine core makes it a valuable building block for creating structurally constrained peptides and small molecules. This document aims to provide a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The conformational rigidity of this five-membered nitrogen heterocycle is a key feature exploited by medicinal chemists to improve the pharmacological properties of drug candidates, such as binding affinity and metabolic stability. The introduction of substituents onto the pyrrolidine ring, such as the gem-dimethyl group in this compound, further constrains the ring's conformation, offering a powerful tool for probing ligand-receptor interactions. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 261896-35-9 | [3] |

| Molecular Formula | C₇H₁₃NO₂ | [3][4] |

| Molecular Weight | 143.18 g/mol | [3][4] |

| Appearance | Off-white solid | [5] |

| Boiling Point (Predicted) | 246.2 ± 33.0 °C | [5] |

| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.88 ± 0.40 | [5] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A general strategy for the synthesis of substituted pyrrolidine-3-carboxylic acids involves the asymmetric Michael addition of a nitroalkane to an enoate, followed by cyclization and reduction.[6][7][8] The following diagram illustrates a conceptual workflow for the synthesis of a generic pyrrolidine-3-carboxylic acid derivative.

Figure 1: Conceptual workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Note: A specific, detailed experimental protocol for the synthesis of this compound with accompanying quantitative data (yields, spectroscopic data) is not available in the reviewed literature. The above workflow is a generalized representation based on the synthesis of related compounds.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Asymmetric Synthesis: The chiral nature of this compound, particularly its enantiopure forms like (R)-4,4-dimethylpyrrolidine-3-carboxylic acid, makes it a useful building block in asymmetric synthesis.[2]

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[2] The gem-dimethyl group can enhance metabolic stability and influence the conformational preferences of the final molecule, potentially leading to improved efficacy and selectivity.

-

Peptidomimetics: The constrained pyrrolidine ring can be incorporated into peptide backbones to create peptidomimetics with defined secondary structures. This is a common strategy to improve the oral bioavailability and proteolytic resistance of peptide-based drugs.

While no specific signaling pathways directly involving this compound have been identified, its derivatives are being investigated for various biological activities. For instance, derivatives of pyrrolidine have shown potential as antiproliferative agents.[9] The following diagram illustrates a simplified, hypothetical signaling pathway where a drug derived from a pyrrolidine scaffold might act as an inhibitor.

Figure 2: Hypothetical signaling pathway inhibited by a pyrrolidine-derived drug.

Conclusion

This compound is a valuable synthetic building block with significant potential in medicinal chemistry and drug development. While detailed information regarding its initial discovery and specific synthetic protocols is sparse in the public domain, its utility is evident from its commercial availability and the known applications of its structural class. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. The lack of detailed historical and experimental data highlights an opportunity for further academic and industrial research to fill this knowledge gap.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 4,4-dimethylpyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-dimethylpyrrolidine-3-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document compiles predicted data and representative spectroscopic information from closely related analogs. Standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed, offering a valuable resource for the characterization and analysis of this and similar chemical entities.

Introduction

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a significant scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The characterization of such compounds is crucial for drug discovery and development, relying heavily on spectroscopic techniques to elucidate and confirm their molecular structure. This guide focuses on providing the essential spectroscopic information and methodologies for researchers working with this compound.

Molecular Structure and Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted chemical shifts for this compound are based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (CH₂) | ~3.0 - 3.4 | m |

| H-3 (CH) | ~2.8 - 3.2 | m |

| H-5 (CH₂) | ~3.0 - 3.4 | m |

| NH | ~8.0 - 9.0 (variable) | br s |

| COOH | ~10.0 - 12.0 (variable) | br s |

| C(CH₃)₂ | ~1.0 - 1.3 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 - 185[3][4] |

| C-2 (CH₂) | ~50 - 60 |

| C-3 (CH) | ~45 - 55 |

| C-4 (Quaternary C) | ~35 - 45 |

| C-5 (CH₂) | ~50 - 60 |

| C(CH₃)₂ | ~20 - 30 |

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for a carboxylic acid and a secondary amine are expected.

Table 3: Representative IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp[5] |

| N-H (Secondary Amine) | 3300 - 3500 | Moderate, may be broad |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C-N | 1000 - 1250 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into the structure.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.10192 |

| [M+Na]⁺ | 166.08386 |

| [M-H]⁻ | 142.08736 |

Data sourced from PubChem CID 5103410.[1]

Experimental Protocols

The following are generalized experimental methodologies for acquiring spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[6]

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to cover a range of 0-12 ppm.[7]

-

¹³C NMR Acquisition: A proton-decoupled pulse program is commonly used to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C. The spectral width is typically set to 0-220 ppm.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to a known standard, such as tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal.[6]

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).[6][7]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.[7]

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The solvent is nebulized and ionized, creating charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Data Analysis: The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified to confirm the molecular weight. Fragmentation patterns can be analyzed to provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predicted data and information from analogous structures. The included experimental protocols offer standardized methods for obtaining empirical data. This compilation serves as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in the field of drug development and chemical research.

References

- 1. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of 4,4-Dimethylpyrrolidine-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-dimethylpyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, it presents a structured framework for the systematic reporting of such data and illustrates the experimental workflow using process diagrams. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to generate and interpret critical solubility data for applications in drug design, formulation, and process development.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. Its structural features, including a carboxylic acid group and a tertiary amine within a pyrrolidine ring, impart specific physicochemical properties that influence its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its effective use in synthetic reactions, purification processes, and the formulation of active pharmaceutical ingredients (APIs).

This guide addresses the current gap in publicly available, quantitative solubility data for this compound. It provides a robust experimental methodology that can be adopted by researchers to determine the solubility of this compound in a variety of organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a theoretical basis for anticipating its solubility behavior. For instance, the presence of both hydrogen bond donors (the carboxylic acid proton and the amine proton) and acceptors (the carbonyl oxygen and the amine nitrogen) suggests potential for solubility in polar solvents.[1] The predicted LogP value of 0.3166 indicates a relatively balanced hydrophilic-lipophilic character.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 143.18 g/mol | [1][2][3][4] |

| Appearance | Off-white solid | [2] |

| pKa (predicted) | 3.88 ± 0.40 | [2] |

| TPSA (Topological Polar Surface Area) | 49.33 Ų | [1] |

| LogP (predicted) | 0.3166 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

| Boiling Point (predicted) | 246.2 ± 33.0 °C | [2] |

| Density (predicted) | 1.057 ± 0.06 g/cm³ | [2] |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (purity ≥97%)[1]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Experimental Workflow

The overall experimental workflow for solubility determination is depicted in the following diagram:

3.3. Step-by-Step Procedure

-

Preparation of Supersaturated Mixtures:

-

Add an excess amount of this compound to a series of vials.

-

Dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibrated range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Solubility Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. Table 2 provides a template for reporting such data. While specific experimental data for this compound is not available in the literature, this table is populated with hypothetical values to illustrate its proper use.

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | > 100 | > 0.70 |

| Ethanol | 4.3 | 85.2 | 0.59 |

| Isopropanol | 3.9 | 54.1 | 0.38 |

| Acetonitrile | 5.8 | 25.6 | 0.18 |

| Acetone | 5.1 | 15.3 | 0.11 |

| Dichloromethane | 3.1 | 5.8 | 0.04 |

| Ethyl Acetate | 4.4 | 2.1 | 0.015 |

| Toluene | 2.4 | < 1.0 | < 0.007 |

| Heptane | 0.1 | < 0.1 | < 0.0007 |

Factors Influencing Solubility

The solubility of a carboxylic acid like this compound is influenced by several factors:

-

Solvent Polarity: Polar solvents are generally better at solvating polar molecules. The "like dissolves like" principle suggests that solubility will be higher in more polar organic solvents.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the carboxylic acid and amine functional groups, enhancing solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[5][6] This is an important consideration for non-anhydrous solvent systems.

The logical relationship between the compound's functional groups and its expected solubility behavior is illustrated below.

Conclusion

This technical guide provides a framework for the systematic investigation and reporting of the solubility of this compound in organic solvents. While specific quantitative data is currently scarce in the public domain, the detailed experimental protocol and data presentation templates provided herein are designed to assist researchers in generating high-quality, reproducible solubility data. A thorough understanding of the solubility profile of this important building block will undoubtedly accelerate its application in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide on Potential Therapeutic Targets for 4,4-dimethylpyrrolidine-3-carboxylic acid Analogs

Disclaimer: This technical guide explores the potential therapeutic applications of the 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold by examining the known biological activities of its structural analogs. There is currently no publicly available data identifying specific therapeutic targets for this compound itself. The information presented herein is based on the broader class of pyrrolidine-3-carboxylic acid derivatives and is intended for research and drug development professionals.

The pyrrolidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal building block for designing potent and selective ligands for various biological targets. This guide summarizes the key therapeutic areas where derivatives of pyrrolidine-3-carboxylic acid have shown promise, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Endothelin Receptor Antagonists

Derivatives of pyrrolidine-3-carboxylic acid have been extensively investigated as antagonists of endothelin (ET) receptors, particularly the ET-A subtype, which is implicated in vasoconstriction and cell proliferation. Antagonism of the ET-A receptor is a therapeutic strategy for conditions such as pulmonary arterial hypertension and some cancers.

| Compound ID | Target Receptor | Binding Affinity (Ki) | Selectivity (ET-B/ET-A) | Reference |

| ABT-627 (Atrasentan) | ET-A | 0.034 nM | 2000-fold for ET-A | [1][2] |

| A-216546 | ET-A | 0.46 nM | >130,000-fold for ET-A | [1][3] |

| A-308165 | ET-B | - | >27,000-fold for ET-B | [4] |

This protocol describes a competitive binding assay to determine the affinity of a test compound for the endothelin-A (ET-A) receptor.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human ET-A receptor to confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4) and determine the protein concentration.[5]

2. Competitive Binding Assay:

-

In a 96-well plate, add 50 µL of varying concentrations of the unlabeled test compound (e.g., a pyrrolidine-3-carboxylic acid derivative).

-

To determine non-specific binding, add 50 µL of a high concentration of unlabeled endothelin-1 (1 µM) to separate wells.

-

Add 50 µL of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) at a concentration close to its Kd.

-

Add 150 µL of the prepared membrane suspension to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Endothelin-A receptor signaling pathway and its inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibitors of DPP-4 are used in the treatment of type 2 diabetes. Pyrrolidine-based structures are key pharmacophores in several marketed DPP-4 inhibitors.

| Compound ID | Target | IC₅₀ | Reference |

| Pyrrole derivative 5f | DPP-4 | 12.19 nM | [7][8] |

| Pyrrole derivative 5g | DPP-4 | 23.08 nM | [7][8] |

| Pyrrole-2-carbonitrile 3 | DPP-4 | 4.0 nM | [9] |

| Pyrrole-2-carbonitrile 4 | DPP-4 | 10.0 nM | [9] |

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against DPP-4.

1. Reagent Preparation:

-

DPP-4 Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.

-

DPP-4 Enzyme: Recombinant human DPP-4 diluted in DPP-4 Assay Buffer.

-

DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin) diluted in DPP-4 Assay Buffer.

-

Test Compound: Serially diluted in DPP-4 Assay Buffer. A known DPP-4 inhibitor (e.g., Sitagliptin) should be used as a positive control.[10]

2. Assay Procedure:

-

In a 96-well black plate, add 30 µL of DPP-4 Assay Buffer.

-

Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the background control wells.

-

Add 10 µL of the test compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

-

Immediately measure the fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) in a kinetic mode for 30 minutes at 37°C.[10]

3. Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the IC₅₀ of a DPP-4 inhibitor.

Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising antithrombotic strategy with a potentially lower bleeding risk compared to traditional anticoagulants. Pyrrolidine-based scaffolds have been explored for the development of FXIa inhibitors.

| Compound Class | Target | Activity | Selectivity vs. Thrombin | Reference |

| 4,4-disubstituted prolines | FXIa | IC₅₀ ≈ 10 nM | ~1000-fold |

Specific compound IDs and detailed data for 4,4-disubstituted prolines were not available in the searched literature.

This protocol details the determination of the IC₅₀ value of a test compound against purified human FXIa.

1. Reagent Preparation:

-

Assay Buffer: Tris-Buffered Saline (TBS), pH 7.4.

-

Human FXIa: Purified human Factor XIa diluted in assay buffer.

-

Chromogenic Substrate: A specific substrate for FXIa (e.g., S-2366) diluted in assay buffer.

-

Test Compound: Serially diluted in assay buffer. The final DMSO concentration should be kept below 1%.

2. Assay Procedure:

-

To a 96-well microplate, add the test compound dilutions. Include a control with buffer and DMSO only.

-

Add the human FXIa solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately monitor the change in absorbance at 405 nm at 37°C for 10-30 minutes using a microplate reader.[11]

3. Data Analysis:

-

Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Simplified intrinsic coagulation cascade showing FXIa inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. PPARα and PPARγ are targets for the treatment of dyslipidemia and type 2 diabetes, respectively. Certain derivatives of pyrrolidine-3-carboxylic acid have been identified as potent PPAR agonists.

| Compound Class | Target | Activity (EC₅₀) | Reference |

| 4-benzylpyrrolidine-3-carboxylic acid derivatives | PPARα/γ | Low nanomolar range |

Specific compound IDs and EC₅₀ values were not detailed in the provided search results.

This protocol describes a cell-based assay to measure the activation of a PPAR subtype by a test compound.

1. Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with a PPAR expression vector (e.g., for PPARγ) and a PPRE-luciferase reporter vector. The reporter vector contains peroxisome proliferator response elements (PPREs) upstream of a luciferase gene.[5]

2. Compound Treatment and Incubation:

-

After transfection, treat the cells with various concentrations of the test compound and a known PPAR agonist (e.g., Rosiglitazone for PPARγ) as a positive control.

-

Incubate the cells for 24-48 hours.

3. Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer and a luciferase substrate.[5]

4. Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the fold activation relative to the vehicle-treated control.

-

Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) by plotting the fold activation against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a PPAR agonist luciferase reporter assay.

References

- 1. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based | Fisher Scientific [fishersci.com]

A Proposed Enantioselective Pathway to 4,4-Dimethylpyrrolidine-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed enantioselective synthesis of 4,4-dimethylpyrrolidine-3-carboxylic acid, a chiral building block with potential applications in medicinal chemistry and drug development. In the absence of a direct, established protocol in the current literature, this document details a rational synthetic strategy based on well-precedented organocatalytic and cyclization reactions. The core of this proposed pathway involves an asymmetric Michael addition of isobutyraldehyde to a nitroalkene, followed by stereoselective reduction and subsequent cyclization to construct the desired pyrrolidine ring with control over the C3 stereocenter. This guide provides detailed, plausible experimental protocols for the key transformations, summarizes expected quantitative data based on analogous reactions, and includes visualizations of the proposed synthetic workflow to aid in laboratory implementation.

Introduction

Chiral pyrrolidine scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active natural products. The conformational rigidity and stereochemical complexity offered by substituted pyrrolidines make them attractive motifs for modulating the activity and selectivity of drug candidates. Specifically, 4,4-disubstituted pyrrolidine-3-carboxylic acids represent a class of constrained β-amino acids that can impart unique conformational preferences to peptides and small molecule therapeutics. This guide focuses on a proposed enantioselective synthesis of this compound, a target molecule for which a direct asymmetric synthesis has not been extensively reported.

The proposed strategy leverages the power of asymmetric organocatalysis to establish the key stereocenter and the quaternary carbon atom in a controlled manner. This approach offers a potentially efficient and scalable route to this valuable chiral building block, starting from readily available materials.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound is a multi-step sequence commencing with an organocatalyzed asymmetric Michael addition. This key step is followed by a reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring. The final step involves the hydrolysis of an ester to yield the target carboxylic acid.

Figure 1: Proposed synthetic workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are based on analogous reactions found in the literature and are proposed for the synthesis of the target molecule. Optimization of reaction conditions will be necessary for achieving high yields and enantioselectivities.

Step 1: Asymmetric Michael Addition to Synthesize Methyl (R)-4,4-dimethyl-3-formyl-5-nitropentanoate

This key step establishes the stereocenter at the C3 position and the quaternary carbon at the C4 position. The use of a chiral proline-derived catalyst is proposed to induce high enantioselectivity.

Reaction Scheme:

(Isobutyraldehyde) + (Methyl 3-nitroacrylate) --[Chiral Catalyst]--> (Methyl (R)-4,4-dimethyl-3-formyl-5-nitropentanoate)

Proposed Protocol:

To a solution of methyl 3-nitroacrylate (1.0 eq.) in anhydrous dichloromethane (0.2 M) is added the chiral diarylprolinol silyl ether catalyst (0.1 eq.). The mixture is stirred at room temperature for 10 minutes. Isobutyraldehyde (2.0 eq.) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

Step 2: Reductive Cyclization to Synthesize Methyl (R)-4,4-dimethylpyrrolidine-3-carboxylate

This step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.

Reaction Scheme: